
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer) is a deuterated form of Toremifene, a selective estrogen receptor modulator (SERM). This compound is used primarily in scientific research to study the effects of estrogen receptor modulation. The deuterium labeling helps in tracing the compound in biological systems and understanding its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy Toremifene-d6 involves the deuteration of Toremifene. The process typically starts with the preparation of Toremifene, which is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydryl chloride with 4-methoxyphenol, followed by demethylation and subsequent deuteration. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (E)-4-Hydroxy Toremifene-d6 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The production is carried out in cleanroom environments to ensure the quality and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Hydroxy Toremifene-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various derivatives of Toremifene, which are used to study different aspects of estrogen receptor modulation.
Aplicaciones Científicas De Investigación
(E)-4-Hydroxy Toremifene-d6 is widely used in scientific research, including:
Chemistry: To study the chemical properties and reactivity of deuterated compounds.
Biology: To trace metabolic pathways and understand the biological effects of estrogen receptor modulation.
Medicine: To develop and test new drugs for the treatment of estrogen receptor-positive cancers.
Industry: To produce high-purity deuterated compounds for various applications.
Mecanismo De Acción
(E)-4-Hydroxy Toremifene-d6 exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding inhibits the proliferation of estrogen receptor-positive cancer cells. The deuterium labeling allows researchers to trace the compound’s interaction with molecular targets and pathways involved in estrogen receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Clomiphene: A SERM used to treat infertility in women.
Uniqueness
(E)-4-Hydroxy Toremifene-d6 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. This makes it a valuable tool in scientific research, particularly in understanding the detailed mechanisms of estrogen receptor modulation.
Propiedades
Número CAS |
1795153-59-1 |
|---|---|
Fórmula molecular |
C26H28ClNO2 |
Peso molecular |
428.002 |
Nombre IUPAC |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
Clave InChI |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Sinónimos |
(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



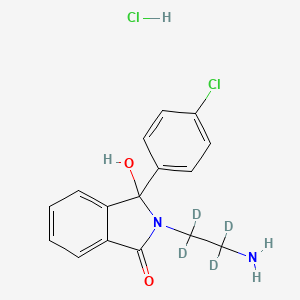
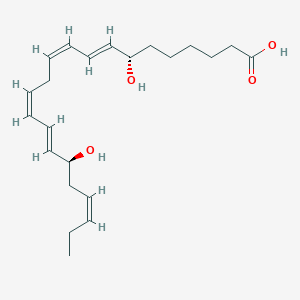
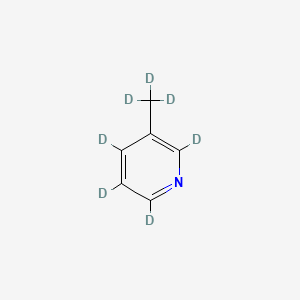
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
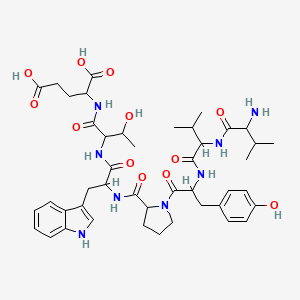
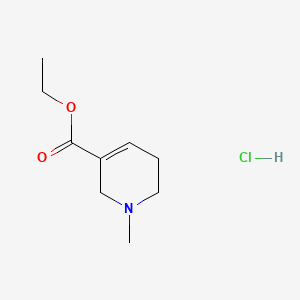
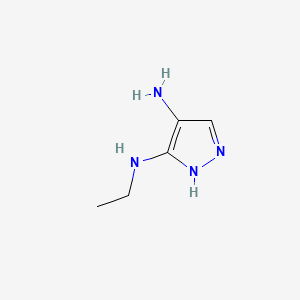
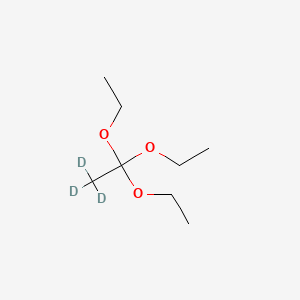
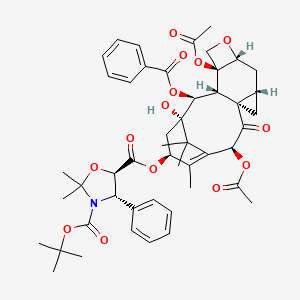
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
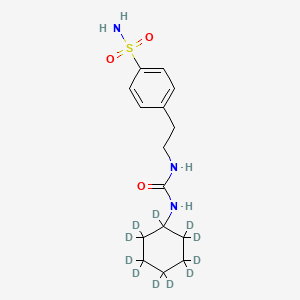
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
